molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No.: B049272
CAS No.: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
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Description

2-Cyano-6-methoxybenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of D-Luciferin : A study by Meroni et al. (2009) presents a new synthesis of 2-cyano-6-hydroxybenzothiazole, a key intermediate in the synthesis of D-luciferin, using 1,4-benzoquinone and L-cysteine ethyl ester (Meroni, Ciana, Maggi, & Santaniello, 2009).

  • Industrial Applications : Xiao-jun (2011) improved the synthesis process of 2-amino-6-methoxybenzothiazole, making it more suitable for industrial applications by enhancing reaction time, yield, and purity (Xiao-jun, 2011).

  • Antimicrobial Activity : Badne et al. (2011) found that 2-substituted derivatives of benzothiazole show promising antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

  • Cancer Imaging Agents : Wang et al. (2006) identified the potential of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel PET cancer imaging agents (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).

  • Assays for Cytomegalovirus : Thorpe et al. (1985) demonstrated that benzothiazole derivatives enhance light emission in horseradish peroxidase-catalyzed reactions, useful for rapid assays for specific antibodies against cytomegalovirus (Thorpe, Moseley, Kricka, Scott, & Whitehead, 1985).

  • Synthesis for Firefly Luciferin : Toya et al. (1992) presented a method for synthesizing 2-Cyano-6-methoxybenzothiazole, a key intermediate in firefly luciferin synthesis (Toya, Takagi, Nakata, Suzuki, Isobe, & Goto, 1992).

  • Antibacterial Agents : Mahmood-ul-hassan et al. (2002) found that Zn(II) compounds derived from benzothiazoles have promising antibacterial properties against pathogenic bacteria (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

  • Synthesis of Alzheimer's Disease PET Probe Precursors : Majo et al. (2003) developed an efficient palladium-catalyzed synthesis of 2-arylbenzothiazoles, useful for Alzheimer's disease PET probe precursors (Majo, Prabhakaran, Mann, & Kumar, 2003).

  • Corrosion Inhibition in Steel : Quraishi et al. (1997) showed that a 6-substituted benzothiazole, ACLBT, effectively inhibits corrosion of mild steel in sulfuric acid (Quraishi, Khan, Ajmal, Muralidharan, & Iyer, 1997).

  • Anticonvulsant and Anesthetic Properties : Mantz et al. (1994) discovered that Riluzole, an antiglutamate agent derived from benzothiazole, blocks GABA uptake in striatal synaptosomes (Mantz, Laudenbach, Lecharny, Henzel, & Desmonts, 1994).

Safety and Hazards

2-Cyano-6-methoxybenzothiazole is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDWBYQOFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321545
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-03-3
Record name 943-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-methoxy benzothiazole
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Synthesis routes and methods

Procedure details

6-methoxybenzo[d]thiazol-2-amine (9 g, 50 mmol) was reacted with CuCN (8.96 g, 100 mmol) according to the procedure as described in Example 61, Step A to give the title compound as a white solid (2.1 g, 22%). The compound was characterized by the following spectroscopic data:
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.96 g
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?

A1: this compound serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []

Q2: Can you describe an efficient synthetic route for producing this compound?

A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.

Q3: How does this compound contribute to understanding cellular communication?

A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing this compound. [] The HepG2 cells convert this compound into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []

Q4: Have there been any computational studies on the structure of this compound?

A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of this compound. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from this compound. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []

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